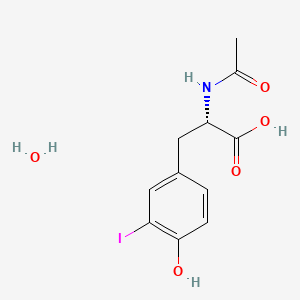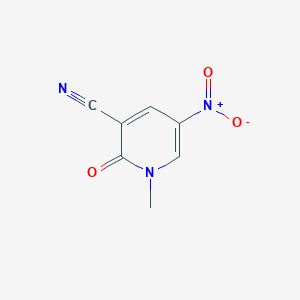![molecular formula C7H12N2O B12844491 7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B12844491.png)
7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one is an organic compound with the chemical formula C7H12N2O and a molecular weight of 140.18 g/mol . This compound is characterized by its spirocyclic structure, which includes an azaspiro ring system. It is typically a white to pale yellow solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one involves multi-step synthetic processes. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and require access to specialized literature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public sources. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce alcohol derivatives .
Scientific Research Applications
7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. Detailed pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azaspiro derivatives, such as:
- 5-Azaspiro[2.4]heptane
- 7-Amino-5-azaspiro[2.4]heptane
Uniqueness
7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one |
InChI |
InChI=1S/C7H12N2O/c1-9-4-5(8)7(2-3-7)6(9)10/h5H,2-4,8H2,1H3 |
InChI Key |
OICWYZPVYGAYHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2(C1=O)CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12844416.png)
![4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844421.png)
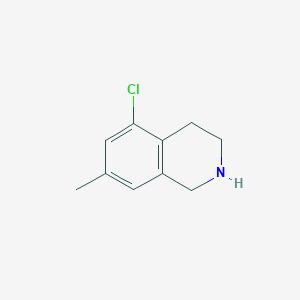

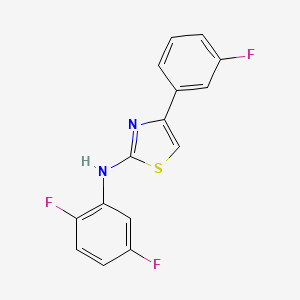
![2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12844439.png)
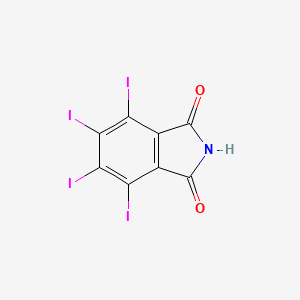
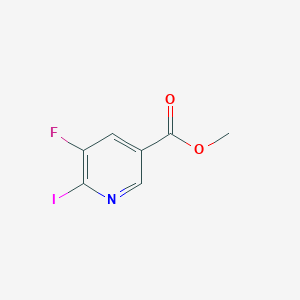

![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12844461.png)
